6-(3-chloropropanoyl)benzo[d]thiazol-2(3H)-one
Overview
Description
Scientific Research Applications
Mechanism of Action
Target of Action
Similar benzothiazole derivatives have been reported to exhibit potent antimicrobial activity . These compounds are known to interact with various bacterial and fungal strains, suggesting that their targets might be proteins or enzymes essential for the growth and survival of these microorganisms .
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to changes that inhibit the growth of the microorganisms . For instance, some benzothiazole derivatives have been found to perturb the cytoplasmic membrane and bind to the DNA of pathogens .
Biochemical Pathways
Given the antimicrobial activity of similar benzothiazole derivatives, it can be inferred that the compound may interfere with essential biochemical pathways in microorganisms, leading to their death .
Result of Action
Similar benzothiazole derivatives have been reported to exhibit potent antimicrobial activity, suggesting that this compound may also have the potential to inhibit the growth of various bacterial and fungal strains .
Safety and Hazards
Future Directions
Preparation Methods
The synthesis of 6-(3-chloropropanoyl)benzo[d]thiazol-2(3H)-one typically involves the reaction of 2-aminobenzenethiol with 3-chloropropionyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process . The reaction conditions, including temperature and solvent choice, can significantly influence the yield and purity of the final product.
Industrial production methods for benzothiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
6-(3-chloropropanoyl)benzo[d]thiazol-2(3H)-one undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide typically yields sulfoxides, while reduction with lithium aluminum hydride produces amines .
Comparison with Similar Compounds
Similar compounds to 6-(3-chloropropanoyl)benzo[d]thiazol-2(3H)-one include other benzothiazole derivatives such as:
6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine: Known for its anticancer properties.
2-(benzo[d]thiazol-2-yl)hydrazono)hexane-1,2,3,4,5-pentaol: Used as a corrosion inhibitor.
5-(2-(benzo[d]thiazol-2-yl)hydrazono)pentane-1,2,3,4-tetraol: Also used as a corrosion inhibitor.
Properties
IUPAC Name |
6-(3-chloropropanoyl)-3H-1,3-benzothiazol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2S/c11-4-3-8(13)6-1-2-7-9(5-6)15-10(14)12-7/h1-2,5H,3-4H2,(H,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIVJPYXURPKYMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)CCCl)SC(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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